molecular formula C16H12O4 B3023515 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one CAS No. 307551-22-0

3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one

Cat. No.: B3023515
CAS No.: 307551-22-0
M. Wt: 268.26 g/mol
InChI Key: PYHFONDHNDJEKC-UHFFFAOYSA-N
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Description

3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one core structure, a scaffold of significant interest in medicinal chemistry. This compound is supplied with a documented purity of 95.0% and has the molecular formula C 16 H 12 O 4 and a molecular weight of 268.27 g/mol . The benzo[c]chromen-6-one structure is a key pharmacophore in several active research fields. Scientific studies on related derivatives highlight two primary and promising areas of application. First, this chemical class has been extensively investigated for its potential in treating central nervous system (CNS) disorders. Specifically, alkoxylated 6H-benzo[c]chromen-6-one derivatives have been designed and evaluated as potential phosphodiesterase 2 (PDE2) inhibitors . PDE2 inhibition is a recognized therapeutic strategy for enhancing cognitive function and is being explored for neurodegenerative diseases like Alzheimer's. In these studies, certain derivatives demonstrated significant protective effects on hippocampal neuron cells, suggesting the core structure is a valuable template for developing new neuroprotective agents . Second, and equally important, is the role of this compound family in endocrine research. 6H-benzo[c]chromen-6-one derivatives have been prepared and identified as potent and selective agonists for the estrogen receptor beta (ERβ) . Compounds with specific substitution patterns on this scaffold can exhibit high affinity and >100-fold selectivity for ERβ over ERα, making them crucial chemical tools for dissecting the distinct physiological roles of these two receptor subtypes . Researchers handling this material should note the following hazard statements: it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxopropoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHFONDHNDJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351506
Record name 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307551-22-0
Record name 3-(2-oxopropoxy)-6h-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 2 Oxopropoxy 6h Benzo C Chromen 6 One

Retrosynthetic Analysis of the 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one Core Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the ether linkage at the 3-position. This disconnection points to 3-hydroxy-6H-benzo[c]chromen-6-one as a key intermediate. The synthesis of this hydroxylated core is the primary challenge.

Further deconstruction of the 6H-benzo[c]chromen-6-one backbone can be approached in several ways. A common and effective strategy involves a lactonization reaction, which suggests a biaryl carboxylic acid precursor. This leads to two primary building blocks: a suitably substituted phenol (B47542) (such as resorcinol) and a benzoic acid derivative (like 2-halobenzoic acid). numberanalytics.comnumberanalytics.com This classical approach forms the basis for many synthetic routes, focusing on the formation of the crucial biaryl bond followed by intramolecular cyclization. numberanalytics.com

Detailed Synthetic Pathways to this compound

The synthesis of the target compound can be envisioned as a two-stage process: first, the construction of the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate, and second, the etherification of the 3-hydroxyl group.

A prevalent method for synthesizing 3-hydroxy-6H-benzo[c]chromen-6-one involves the reaction of resorcinol (B1680541) with a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-bromobenzoic acid. nih.govmdpi.com This reaction is typically carried out in the presence of a copper salt, like copper(II) sulfate (B86663) (CuSO₄), and a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous solution under reflux conditions. nih.govmdpi.com

Once the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate is obtained, the 2-oxopropoxy side chain is introduced via a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In this case, the 3-hydroxy-6H-benzo[c]chromen-6-one is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an α-halo ketone, typically chloroacetone (B47974) or bromoacetone, to yield the final product, this compound. nih.gov

Optimized Reaction Conditions for Enhanced Yield and Selectivity

For the initial synthesis of the 3-hydroxy-6H-benzo[c]chromen-6-one core, reaction conditions have been optimized to improve yields. For instance, the reaction of resorcinol and 2-iodobenzoic acid with sodium hydroxide and copper(II) sulfate in water under reflux has been reported to be an effective method. nih.gov

In the subsequent Williamson ether synthesis, the choice of base and solvent is critical for maximizing yield and preventing side reactions. numberanalytics.comresearchgate.net Strong bases like sodium hydride (NaH) or milder bases such as potassium carbonate are commonly employed to generate the phenoxide. researchgate.net The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is often preferred as it enhances the nucleophilicity of the alkoxide, facilitating the Sₙ2 reaction with the alkyl halide. numberanalytics.comnih.gov Reaction temperatures can be modulated, with heating often employed to drive the reaction to completion. rsc.org

StepReactantsCatalyst/BaseSolventTemperatureYield
Core Synthesis Resorcinol, 2-Iodobenzoic AcidNaOH, CuSO₄WaterRefluxModerate to Good
Etherification 3-Hydroxy-6H-benzo[c]chromen-6-one, ChloroacetoneK₂CO₃DMF or Acetone70-120°CGood

Catalyst Systems Employed in the Synthesis

The synthesis of the 6H-benzo[c]chromen-6-one core often relies on metal catalysis. Palladium-based catalysts are particularly prominent in modern synthetic protocols. francis-press.com For example, palladium(II) acetate (B1210297) (Pd(OAc)₂) is used in C-H bond activation strategies to facilitate the cyclization and formation of the lactone ring. francis-press.com These reactions often employ ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), to stabilize the palladium catalyst and promote the desired reactivity. francis-press.com

Copper salts, such as CuSO₄, play a crucial role in the classical synthesis of the 3-hydroxy derivative from resorcinol and 2-halobenzoic acids, facilitating the key biaryl coupling reaction. nih.gov In some greener synthetic approaches, scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been used as a catalyst in three-component reactions to build the chromenone core. pressbooks.pub

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of 6H-benzo[c]chromen-6-ones, several green chemistry approaches have been explored. One such strategy involves performing reactions in aqueous media, which reduces the need for volatile and often toxic organic solvents. pnnl.gov

Catalyst-free methods have also been developed, for instance, through intramolecular Diels-Alder reactions of appropriately substituted furans under microwave irradiation in water. pnnl.gov Furthermore, some three-component reactions for the synthesis of amino-substituted 6H-benzo[c]chromen-6-ones have been designed to proceed under green conditions, utilizing catalysts like scandium(III) triflate and avoiding the use of external oxidants. pressbooks.pub

Mechanistic Elucidation of Key Synthetic Steps

The formation of the 6H-benzo[c]chromen-6-one core through palladium-catalyzed C-H activation involves a sequence of steps. The process is believed to initiate with the formation of a palladium-aryl intermediate, followed by an intramolecular C-H bond activation and subsequent reductive elimination to form the biaryl linkage. This is then followed by lactonization to yield the final tricyclic product. francis-press.com

The Williamson ether synthesis, used to append the 2-oxopropoxy side chain, proceeds via a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org The phenoxide ion, generated by the deprotonation of the 3-hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the chloroacetone, displacing the chloride leaving group in a single, concerted step. masterorganicchemistry.comlibretexts.org

Synthesis of Structural Analogs and Derivatives of this compound

The versatile 3-hydroxy-6H-benzo[c]chromen-6-one intermediate serves as a scaffold for the synthesis of a wide array of structural analogs and derivatives. By employing the Williamson ether synthesis with various alkyl halides, a diverse library of 3-alkoxy-6H-benzo[c]chromen-6-ones can be generated. For example, reactions with 1-bromopropane, 2-bromopropane, and 1-bromobutane (B133212) have been successfully used to synthesize the corresponding 3-propoxy, 3-isopropoxy, and 3-butoxy derivatives. dntb.gov.ua

Furthermore, modifications to other parts of the 6H-benzo[c]chromen-6-one skeleton have been explored. For instance, tetrahydro-benzo[c]chromen-6-one derivatives have been synthesized, showcasing the possibility of altering the saturation of the ring system. nih.gov The synthesis of amino-substituted derivatives has also been achieved through multi-component reactions, further expanding the chemical space of this compound class. pressbooks.pub

DerivativeR-Group at 3-positionAlkyl Halide Used
3-Propoxy-6H-benzo[c]chromen-6-one-O-CH₂CH₂CH₃1-Bromopropane
3-Isopropoxy-6H-benzo[c]chromen-6-one-O-CH(CH₃)₂2-Bromopropane
3-Butoxy-6H-benzo[c]chromen-6-one-O-(CH₂)₃CH₃1-Bromobutane
3-(sec-Butoxy)-6H-benzo[c]chromen-6-one-O-CH(CH₃)CH₂CH₃2-Bromobutane

Strategies for Modifying the Oxopropoxy Moiety

The 2-oxopropoxy group at the 3-position of the benzo[c]chromen-6-one core offers a reactive handle for a variety of chemical modifications. The ketone functionality is a primary site for derivatization, allowing for the introduction of diverse structural motifs.

One common strategy involves the reduction of the ketone to a secondary alcohol, which can be accomplished using mild reducing agents such as sodium borohydride. This transformation yields a hydroxyl group that can be further functionalized through esterification or etherification, introducing a wide array of new functionalities.

Another approach is the reaction of the ketone with organometallic reagents , such as Grignard reagents or organolithium compounds. This allows for the introduction of alkyl, aryl, or vinyl groups at the carbonyl carbon, leading to the formation of tertiary alcohols and expanding the carbon skeleton of the side chain.

Furthermore, the ketone can undergo reductive amination , a process that converts the carbonyl group into an amine. This reaction, typically carried out in the presence of a reducing agent like sodium cyanoborohydride, opens up pathways to a variety of amino-functionalized derivatives, which can be valuable for modulating the compound's physicochemical properties.

The methylene (B1212753) group adjacent to the ketone is also susceptible to chemical modification. For instance, it can be halogenated under appropriate conditions, providing a precursor for nucleophilic substitution reactions.

Functionalization of the Benzo[c]chromen-6-one Core

The benzo[c]chromen-6-one core itself presents several positions amenable to functionalization, allowing for systematic exploration of structure-activity relationships. The synthesis of the core often begins with precursors that can be readily modified. A common starting material is 3-hydroxy-6H-benzo[c]chromen-6-one, which serves as a key intermediate for introducing the 2-oxopropoxy side chain via Williamson ether synthesis with chloroacetone. nih.govsigmaaldrich.com

The aromatic rings of the benzo[c]chromen-6-one system can undergo electrophilic aromatic substitution reactions , such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the existing substituents on the rings.

Cross-coupling reactions , such as Suzuki and Heck couplings, are powerful tools for introducing new carbon-carbon bonds. chemrxiv.org These reactions typically require the pre-functionalization of the core with a halide or a boronic acid derivative. For instance, a bromo-substituted benzo[c]chromen-6-one can be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl groups.

The lactone ring of the benzo[c]chromen-6-one is generally stable but can be opened under harsh basic or acidic conditions, leading to the formation of the corresponding carboxylic acid. This transformation can be a route to further derivatization of the core structure.

Regioselective Derivatization Methodologies

Achieving regioselectivity in the derivatization of the benzo[c]chromen-6-one core is crucial for synthesizing specific isomers with desired properties. The inherent reactivity of different positions on the aromatic rings can be exploited to control the site of functionalization.

For electrophilic aromatic substitution, the directing effects of the existing ether and lactone functionalities play a significant role. The ether group at the 3-position is an activating, ortho-, para-directing group, while the lactone carbonyl is a deactivating, meta-directing group. This differential directing effect can be used to achieve regioselective substitution on the different aromatic rings.

In cases where the intrinsic reactivity does not provide the desired regioselectivity, directing groups can be employed. A directing group can be temporarily installed at a specific position to guide the substitution to a desired location, and then subsequently removed.

Metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic compounds. orgsyn.org By using appropriate catalysts and directing groups, it is possible to selectively activate and functionalize specific C-H bonds on the benzo[c]chromen-6-one core, offering a highly efficient and atom-economical approach to derivatization.

For instance, the synthesis of various substituted 6H-benzo[c]chromenes has been achieved through a highly regioselective intermolecular Diels-Alder cycloaddition, followed by oxidative aromatization. rsc.org This method allows for the controlled construction of the core with specific substitution patterns.

Analytical Techniques for Reaction Monitoring and Product Characterization in Synthesis Research

A suite of analytical techniques is indispensable for monitoring the progress of synthetic reactions and for the unambiguous characterization of the resulting products.

Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. orgsyn.org

High-performance liquid chromatography (HPLC) provides a more quantitative measure of reaction conversion and product purity. mdpi.com It is also a valuable tool for the purification of the final compounds.

The structural elucidation of newly synthesized derivatives of this compound relies heavily on spectroscopic methods.

Nuclear magnetic resonance (NMR) spectroscopy , including ¹H NMR and ¹³C NMR, is the most powerful tool for determining the detailed molecular structure of organic compounds. mdpi.comresearchgate.nettandfonline.com It provides information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the identification of any impurities.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which can further support the structural assignment. researchgate.nettandfonline.com High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. mdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the carbonyl groups of the ketone and the lactone, and the ether linkage. researchgate.nettandfonline.com

X-ray crystallography provides the ultimate proof of structure by determining the three-dimensional arrangement of atoms in a crystalline sample. nih.gov This technique is particularly valuable for establishing the absolute stereochemistry of chiral molecules.

The following table summarizes the key analytical techniques and their applications in the synthesis and characterization of this compound and its derivatives.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC)Reaction monitoring
High-Performance Liquid Chromatography (HPLC)Reaction monitoring, purity assessment, purification
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Structural elucidation
Mass Spectrometry (MS)Molecular weight determination, structural information
High-Resolution Mass Spectrometry (HRMS)Elemental composition determination
Infrared (IR) SpectroscopyFunctional group identification
X-ray CrystallographyAbsolute structure determination

In Vitro Biological Activities and Molecular Mechanisms of Action of 3 2 Oxopropoxy 6h Benzo C Chromen 6 One

Investigation of Cellular Interactions and Biological Responses in Model Systems

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vitro biological activities of 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one. While research has been conducted on various derivatives of the core 6H-benzo[c]chromen-6-one structure, often referred to as urolithins, specific data for the 3-(2-Oxopropoxy) substituted variant is not present in the reviewed literature. nih.govmdpi.comnih.govuni.lunih.govnih.gov This indicates that the cellular and molecular interactions of this particular compound remain largely unexplored.

Effects on Cellular Proliferation and Viability in Cultured Cell Lines

There is currently no available data from in vitro studies investigating the effects of this compound on the proliferation and viability of cultured cell lines. Studies on other benzochromene derivatives have shown cytotoxic and apoptotic effects on various cancer cell lines, suggesting that this class of compounds may possess anti-proliferative properties. nih.gov However, without specific experimental evidence for this compound, its impact on cell growth and survival remains unknown.

Table 1: Summary of Cellular Proliferation and Viability Studies

Cell Line Assay Outcome

Impact on Gene Expression Profiles

There is no published research detailing the impact of this compound on the gene expression profiles of any cell model. Transcriptomic studies, such as microarray or RNA-sequencing, would be necessary to elucidate how this compound may alter gene expression and influence cellular functions at the genetic level.

Influence on Intracellular Signaling Pathways

The influence of this compound on intracellular signaling pathways has not been documented in the available scientific literature. Understanding which signaling cascades, such as those involved in cell survival, apoptosis, or inflammation, are affected by this compound is crucial for characterizing its mechanism of action.

Identification and Validation of Molecular Targets

Target Deconvolution Strategies

As there are no reported biological activities for this compound, no studies have been undertaken to identify its specific molecular targets. Target deconvolution strategies, which are employed to pinpoint the direct molecular binding partners of a compound, have not been applied to this molecule.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)

Direct protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR), for this compound are not extensively documented in publicly available research. However, the broader class of coumarin (B35378) derivatives, to which the 6H-benzo[c]chromen-6-one scaffold belongs, has been successfully analyzed using SPR to determine binding affinities and kinetics with various protein targets. nih.gov This technique is well-suited for characterizing the interactions of small molecules like coumarins with proteins, providing valuable data on binding specificity and mechanism of action. nih.gov For instance, SPR has been employed to study the binding of coumarin derivatives to targets such as various enzymes and receptors. nih.gov Given the structural similarities, it is plausible that SPR could be a valuable tool to identify and characterize the protein targets of this compound and its metabolites.

Mechanistic Interrogations at the Molecular Level

Apoptosis Induction Pathways

Several derivatives of the 6H-benzo[c]chromen-6-one scaffold have demonstrated the ability to induce apoptosis in cancer cell lines. For example, novel benzo[h]chromene derivatives have been shown to suppress cell growth in human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest and triggering apoptosis. researchgate.net Mechanistic studies revealed that these compounds can activate both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) apoptosis pathways. researchgate.net Specifically, they were observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and key cell cycle regulators such as CDK-2 and CyclinD1, while increasing the expression of pro-apoptotic caspases. researchgate.net While these findings are for related but structurally distinct chromene derivatives, they highlight a potential mechanism of action for compounds based on the 6H-benzo[c]chromen-6-one core.

Autophagy Modulation

The modulation of autophagy by this compound has not been specifically reported. However, some metabolites of ellagic acid, which are hydroxylated 6H-benzo[c]chromen-6-ones known as urolithins, have been linked to the induction of autophagy. mdpi.com For instance, Urolithin A has been shown to mediate neuroprotection in part through the induction of autophagy and activation of SIRT-1 deacetylase mechanisms in microglia and neural progenitor cells. mdpi.com This suggests that the 6H-benzo[c]chromen-6-one scaffold may have the potential to influence autophagic pathways, a crucial cellular process for homeostasis and disease. Further investigation is required to determine if this compound shares these properties.

Oxidative Stress Response Activation

The parent compounds of many 6H-benzo[c]chromen-6-one derivatives, the urolithins, are known for their antioxidant properties. nih.gov Urolithin B, for example, is recognized for its ability to cross the blood-brain barrier and may offer therapeutic benefits in neurodegenerative diseases associated with oxidative stress. nih.gov The antioxidant activity of these compounds suggests an interaction with cellular oxidative stress response pathways. However, detailed mechanistic studies elucidating the specific pathways activated by this compound are currently lacking.

Inflammatory Pathway Regulation

Derivatives of 6H-benzo[c]chromen-6-one have shown potential in regulating inflammatory pathways. Urolithins, which are metabolites of ellagic acid, possess anti-inflammatory properties. mdpi.com Urolithin A has been investigated for its ability to inhibit inflammatory processes, and its derivatives have been synthesized to enhance these anti-inflammatory effects. researchgate.net The mechanism of action is thought to involve the modulation of key inflammatory signaling pathways, although the precise targets for many derivatives are still under investigation.

Comparative Analysis of Biological Activities with Parent Scaffolds and Related Compounds

The biological activities of 6H-benzo[c]chromen-6-one derivatives are highly dependent on their substitution patterns. The parent scaffold itself, 6H-benzo[c]chromen-6-one, serves as a core structure for a variety of naturally occurring and synthetic compounds with diverse pharmacological importance. tubitak.gov.tr

Hydroxylated derivatives, known as urolithins, are metabolites of ellagitannins and have been studied for their neuroprotective and anti-inflammatory effects. nih.gov However, these naturally occurring urolithins often show negligible inhibitory activity against key enzymes targeted in diseases like Alzheimer's, such as acetylcholinesterase and butyrylcholinesterase. nih.gov In contrast, synthetic derivatives of 6H-benzo[c]chromen-6-one have been designed to be potent inhibitors of these enzymes. nih.gov

Furthermore, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2), with one derivative showing significant inhibitory potential. mdpi.comnih.gov This highlights how modification of the core scaffold can lead to compounds with novel biological targets.

Other modifications, such as the addition of a 1,2,3-triazole moiety, have been explored to develop anticancer agents. One such derivative demonstrated antiproliferative action against human leukemia cells. benthamdirect.com Additionally, a series of 6H-benzo[c]chromen-6-one derivatives were found to be potent and selective agonists for the estrogen receptor beta (ERbeta), indicating potential applications in hormone-related therapies. nih.gov

The table below summarizes the varied biological activities of different 6H-benzo[c]chromen-6-one derivatives, illustrating the impact of structural modifications on their pharmacological profiles.

Derivative ClassBiological ActivityReference
Hydroxylated (Urolithins)Neuroprotective, Anti-inflammatory, Antioxidant mdpi.comnih.govnih.gov
Synthetic Cholinesterase InhibitorsAcetylcholinesterase and Butyrylcholinesterase Inhibition nih.gov
Alkoxylated DerivativesPhosphodiesterase II (PDE2) Inhibition mdpi.comnih.gov
1,2,3-Triazole HybridsAnticancer (Antiproliferative) benthamdirect.com
Substituted DerivativesSelective Estrogen Receptor Beta (ERbeta) Agonists nih.gov

This comparative analysis underscores the versatility of the 6H-benzo[c]chromen-6-one scaffold as a template for the design of new therapeutic agents with a wide range of biological activities. The specific biological profile of this compound remains to be fully elucidated through direct experimental investigation.

Structure Activity Relationship Sar Studies of 3 2 Oxopropoxy 6h Benzo C Chromen 6 One Derivatives

Systematic Modification of the 3-(2-Oxopropoxy) Side Chain

The ketone group within the 3-(2-Oxopropoxy) side chain is a key structural feature, contributing to the molecule's polarity and potential for hydrogen bond interactions. nih.gov In drug design, ketone moieties can act as hydrogen bond acceptors, which can be crucial for anchoring a ligand within a receptor's binding site.

Direct SAR studies comparing the 3-(2-Oxopropoxy) derivative with its corresponding secondary alcohol analogue, 3-(2-Hydroxypropoxy)-6H-benzo[c]chromen-6-one, on the same biological target are not extensively available in the reviewed scientific literature. However, research into related derivatives provides some insight. For instance, the derivative 3-(2-Hydroxyethoxy)-6H-benzo[c]chromen-6-one was synthesized and evaluated for PDE2 inhibitory activity, where it showed a half-maximal inhibitory concentration (IC₅₀) of 21.43 µM. nih.gov Without a direct comparison to its 2-oxoethoxy counterpart, the precise contribution of the ketone versus the hydroxyl group in this position remains to be fully elucidated for this specific scaffold. The presence of the hydroxyl group offers a hydrogen bond donor, fundamentally altering the interaction profile compared to the ketone's hydrogen bond acceptor capability.

Systematic variation of the alkyl chain in 3-alkoxy-6H-benzo[c]chromen-6-one derivatives has revealed a clear relationship between chain length, branching, and PDE2 inhibitory activity. mdpi.com Studies indicate that the lipophilicity and length of this side chain are critical for interaction within a hydrophobic binding pocket of the enzyme. mdpi.com

For straight-chain alkoxy substituents, activity generally improves as the chain length increases from one to four carbons. The methoxy (B1213986) derivative shows moderate activity (IC₅₀ = 15.11 µM), which improves with the ethoxy (IC₅₀ = 10.23 µM) and propoxy (IC₅₀ = 7.94 µM) groups. mdpi.com Optimal activity is achieved with the butoxy substituent (IC₅₀ = 3.67 µM). nih.govmdpi.com However, further extension of the chain to a pentyloxy group leads to a decrease in activity (IC₅₀ = 11.25 µM), suggesting that a chain of four carbons provides the ideal length and lipophilicity to fit the target binding site. mdpi.com

Branching of the alkyl chain also significantly influences activity. The isopropoxy derivative (IC₅₀ = 9.89 µM) is slightly more potent than its linear propoxy counterpart. mdpi.com In contrast, the sec-butoxy derivative (IC₅₀ = 10.11 µM) shows a notable decrease in activity compared to the optimal linear butoxy chain, indicating that while some branching is tolerated, the specific shape and fit of the linear four-carbon chain are preferred for maximal potency. mdpi.com

Compound NameSubstituent at 3-PositionIC₅₀ (µM) for PDE2 Inhibition mdpi.com
3-Methoxy-6H-benzo[c]chromen-6-one-OCH₃15.11 ± 1.12
3-Ethoxy-6H-benzo[c]chromen-6-one-OCH₂CH₃10.23 ± 0.98
3-Isopropoxy-6H-benzo[c]chromen-6-one-OCH(CH₃)₂9.89 ± 0.87
3-Propoxy-6H-benzo[c]chromen-6-one-O(CH₂)₂CH₃7.94 ± 0.65
3-sec-Butoxy-6H-benzo[c]chromen-6-one-OCH(CH₃)CH₂CH₃10.11 ± 0.95
3-Butoxy-6H-benzo[c]chromen-6-one-O(CH₂)₃CH₃3.67 ± 0.47
3-(Pentyloxy)-6H-benzo[c]chromen-6-one-O(CH₂)₄CH₃11.25 ± 1.03

While modifications to the position of substituents within the side chain (e.g., 1-oxo vs. 2-oxo) are not well-documented, the nature of the substituent has been explored. Replacing the simple alkyl chain with larger or more complex moieties significantly alters biological activity.

Introducing a terminal aromatic ring, as in the 3-(Benzyloxy)-6H-benzo[c]chromen-6-one derivative, results in a marked decrease in PDE2 inhibitory activity (IC₅₀ = 20.14 µM) compared to the optimal alkyl chains. mdpi.com This suggests that the larger, more rigid benzyl (B1604629) group may cause steric hindrance or may not be optimally accommodated in the hydrophobic pocket. Similarly, incorporating a heterocyclic and polar morpholino group, as seen in 3-(2-Morpholinoethoxy)-6H-benzo[c]chromen-6-one, leads to a significant loss of activity (IC₅₀ = 28.32 µM). nih.gov This highlights the importance of the side chain's hydrophobic character for this particular target. The introduction of a cyclopentyl ring in the side chain, as in 3-(Cyclopentylmethoxy)-6H-benzo[c]chromen-6-one, also resulted in diminished activity (IC₅₀ = 15.67 µM). nih.gov

Exploration of Substituent Effects on the Benzo[c]chromen-6-one Core

Modifications to the tricyclic core of the 6H-benzo[c]chromen-6-one system are another avenue for modulating pharmacological activity. Substituents on the aromatic rings can influence electronic properties, solubility, and metabolic stability.

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter lipophilicity, metabolic stability, and binding interactions. However, comprehensive SAR studies on halogenated derivatives of the 6H-benzo[c]chromen-6-one core are limited in the available scientific literature. While the synthesis of a 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one has been reported, its biological activity was not described, precluding any SAR analysis. nih.gov Therefore, the specific impact of halogenation on the activity of this scaffold remains an area for future investigation.

The substitution pattern of hydroxyl and alkoxy groups on the benzo[c]chromen-6-one core is a critical determinant of activity. The parent compound for many SAR studies is the naturally occurring Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one), which possesses a hydroxyl group at the 3-position. nih.gov

In the context of PDE2 inhibition, Urolithin B itself shows only moderate activity (IC₅₀ = 13.46 µM). mdpi.com As detailed in section 4.1.2, replacing this hydroxyl group with various alkoxy groups can significantly enhance potency, with the 3-butoxy derivative being the most active. This suggests that for this specific target, an ether linkage with a hydrophobic alkyl chain is preferred over a phenolic hydroxyl group at the 3-position.

Further exploration involved the introduction of a second alkoxy group onto the core. Specifically, the addition of a methoxy group at the 8-position was investigated. Comparing the 3,8-disubstituted series to the 3-monosubstituted series reveals that this addition is generally detrimental to PDE2 inhibitory activity. For example, 3,8-Dimethoxy-6H-benzo[c]chromen-6-one (IC₅₀ = 25.41 µM) is less active than the 3-methoxy derivative (IC₅₀ = 15.11 µM). nih.gov This trend holds true for longer chains as well; 3-Butoxy-8-methoxy-6H-benzo[c]chromen-6-one (IC₅₀ = 10.23 µM) is nearly three times less potent than the 3-butoxy derivative (IC₅₀ = 3.67 µM). mdpi.com This indicates that the 8-position may be in a region where bulky substituents are not well-tolerated or that the change in electronic properties negatively affects binding.

Compound NameSubstituent at 3-PositionSubstituent at 8-PositionIC₅₀ (µM) for PDE2 Inhibition nih.govmdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)-OH-H13.46 ± 1.21
3-Methoxy-6H-benzo[c]chromen-6-one-OCH₃-H15.11 ± 1.12
3,8-Dimethoxy-6H-benzo[c]chromen-6-one-OCH₃-OCH₃25.41 ± 2.13
3-Propoxy-6H-benzo[c]chromen-6-one-O(CH₂)₂CH₃-H7.94 ± 0.65
8-Methoxy-3-propoxy-6H-benzo[c]chromen-6-one-O(CH₂)₂CH₃-OCH₃15.79 ± 1.35
3-Butoxy-6H-benzo[c]chromen-6-one-O(CH₂)₃CH₃-H3.67 ± 0.47
3-Butoxy-8-methoxy-6H-benzo[c]chromen-6-one-O(CH₂)₃CH₃-OCH₃10.23 ± 0.97
3-(Pentyloxy)-6H-benzo[c]chromen-6-one-O(CH₂)₄CH₃-H11.25 ± 1.03
8-Methoxy-3-(pentyloxy)-6H-benzo[c]chromen-6-one-O(CH₂)₄CH₃-OCH₃14.32 ± 1.24

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzo[c]chromen-6-one framework play a pivotal role in determining the biological efficacy of its derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's electron density distribution, polarity, and hydrogen-bonding capacity, thereby influencing its binding affinity to target proteins.

Research into derivatives of 6H-benzo[c]chromen-6-one as inhibitors of phosphodiesterase 2 (PDE2) has shown that modifications at the 3-position are critical. mdpi.comnih.gov In one study, a series of analogues with different alkoxylated side chains (electron-donating) at this position were synthesized and evaluated. The findings indicate that the nature and size of the alkoxy group can modulate inhibitory potential. For instance, increasing the length of the alkyl chain from methoxy to butoxy influenced the activity, with the 3-butoxy derivative showing optimal inhibitory potential against PDE2. nih.gov

Below is a data table summarizing the PDE2 inhibitory activity of several 3-alkoxy-6H-benzo[c]chromen-6-one derivatives.

Compound IDSubstituent at 3-positionBiological TargetActivity (IC₅₀)
1a MethoxyPDE2> 50 µM
1b EthoxyPDE224.38 ± 2.15 µM
1d n-PropoxyPDE214.21 ± 1.33 µM
1f n-ButoxyPDE23.67 ± 0.47 µM
1j BenzyloxyPDE210.25 ± 1.06 µM

Data sourced from a study on novel 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. mdpi.comnih.gov

Conversely, studies on related chromene scaffolds suggest that electron-withdrawing groups can also enhance biological activity. For example, in a series of 1H-benzo[f]chromene derivatives, the introduction of lipophilic and electron-withdrawing halogen substituents (e.g., -Cl, -F) on a pendant phenyl group was found to significantly enhance anticancer activity. nih.gov This suggests that strategic placement of EWGs on the benzo[c]chromen-6-one core could be a viable strategy for developing potent agents for other therapeutic targets. Furthermore, for activity as selective estrogen receptor beta (ERβ) agonists, bis-hydroxyl groups (EDGs) at positions 3 and 8 were found to be essential. nih.gov

Conformational Analysis and its Relationship to Biological Activity

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds, is fundamental to understanding its interaction with a biological target. The specific conformation, or shape, of a drug molecule dictates its ability to fit into the binding site of a receptor or enzyme, akin to a key fitting into a lock.

For 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one, the key rotatable bonds are within the 2-oxopropoxy side chain. The flexibility of this chain allows the terminal keto group to be positioned in various spatial orientations relative to the rigid, planar benzo[c]chromen-6-one core. The biologically active conformation is the specific 3D arrangement that the molecule adopts when it binds to its target. This may not necessarily be the lowest energy (most stable) conformation of the molecule in solution.

The binding event itself can induce conformational changes in both the ligand and the target protein, a concept known as "induced fit." Computational chemistry methods, such as molecular mechanics and quantum mechanics, are often employed to predict the likely low-energy conformations of a molecule. These predicted structures can then be used in molecular docking simulations to hypothesize how the molecule might bind to its target. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive information about the solid-state or solution-phase conformation, respectively. While the general principles are well-established, specific conformational analysis studies detailing the bioactive conformation of this compound were not prominently found in the reviewed literature.

Development of SAR Models

To systematically understand and predict how structural modifications affect biological activity, researchers develop SAR models. These models can be qualitative or quantitative and are instrumental in guiding the drug design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A typical QSAR model takes the form of an equation that correlates calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) with observed activity.

The development of a 3D-QSAR model involves several steps:

Data Set Preparation : A series of structurally related compounds with a range of biological activities is selected. For the benzo[c]chromen-6-one scaffold, the data from the PDE2 inhibitors could serve as a starting point. mdpi.comnih.gov

Molecular Alignment : The 3D structures of the molecules are aligned based on a common substructure.

Descriptor Calculation : Various physicochemical descriptors are calculated for each molecule. These can include steric fields (related to shape) and electrostatic fields (related to charge distribution).

Model Generation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a mathematical model that correlates the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a set of compounds not used in the model's creation (an external test set). nih.govnih.gov

A validated QSAR model can be a powerful tool for predicting the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs

Drug design strategies for developing new analogs of this compound can be broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to be active. A key technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model then serves as a template to design new molecules with a high probability of being active.

Structure-Based Drug Design is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. A prime example is the design of PDE2 inhibitors, where the crystal structure of PDE2 complexed with an inhibitor is available. mdpi.com Using this structural information, molecular docking simulations can be performed. In this process, virtual analogs of this compound are placed into the active site of the enzyme to predict their binding mode and affinity. This rational approach allows for the design of new derivatives with optimized interactions, such as forming an additional hydrogen bond with a key amino acid residue, leading to enhanced potency and selectivity.

Contributions of Stereochemistry to Biological Efficacy

Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in biological activity. Many biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule.

The parent compound, this compound, is achiral and does not have stereoisomers. However, the introduction of a chiral center into any of its derivatives would necessitate a consideration of stereochemistry. For instance, if the propoxy side chain were to be modified, a chiral center could easily be created.

The profound impact of stereochemistry is well-documented. A classic example involves a molecule with two asymmetric centers, which exists as four distinct stereoisomers. nih.gov A study on such a compound, which combines vasodilator and beta-adrenoceptor antagonist activities, demonstrated that each stereoisomer possessed a unique pharmacological profile.

The table below illustrates the differential activity of the four stereoisomers of this exemplary compound.

IsomerVasodilator ActivityBeta-Adrenergic Antagonist Activity
RA,SB PotentPotent
SA,RB ReducedPotent
RA,RB PotentReduced
SA,SB ReducedReduced

This data highlights that biological activity can be highly dependent on the specific stereoisomer. nih.gov

This example underscores a crucial principle: if chiral derivatives of this compound are developed, it is imperative to synthesize or separate the individual stereoisomers and evaluate them independently. It is highly probable that they will exhibit significant differences in potency, efficacy, and even their mechanism of action.

Computational Chemistry and Molecular Modeling of 3 2 Oxopropoxy 6h Benzo C Chromen 6 One

Electronic Structure Calculations of the Compound

The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. Computational methods are essential for calculating these characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. While general principles of FMO analysis are well-established, specific values for the HOMO energy, LUMO energy, and the energy gap for 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one have not been reported. This data would be vital for predicting its reactivity in chemical reactions and its potential as an electronic material.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
This table is for illustrative purposes only. No published data is available for this compound.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule dictates how it interacts with its environment, including other molecules and biological macromolecules. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its side chain, this analysis is critical. However, no studies detailing the potential energy surface or the lowest energy conformers for this specific compound are currently available.

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecules with biological targets like proteins. Studies on other derivatives of 6H-benzo[c]chromen-6-one have explored their potential as inhibitors of targets such as phosphodiesterase II and as agonists for estrogen receptors. mdpi.comnih.gov

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. Without molecular docking studies performed on this compound with any specific biological target, no predictions of its binding affinity can be reported.

Table 2: Hypothetical Binding Affinity Predictions

Biological TargetPredicted Binding Affinity (e.g., kcal/mol)
Target Protein AData not available
Target Protein BData not available
This table is for illustrative purposes only. No published data is available for this compound.

Ligand-Target Interaction Profiling

A detailed interaction profile reveals the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules. As no docking studies have been published, a ligand-target interaction profile for this compound cannot be constructed.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its interactions with potential biological targets. By simulating the compound within a solvated biological environment, researchers can gain insights into the stability of the ligand-protein complex and observe the dynamic conformational changes that are crucial for biological activity.

A stable interaction between a ligand and its protein target is often a prerequisite for sustained biological effect. MD simulations can quantitatively assess this stability by monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation typically indicates a stable binding mode. Another important metric is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's presence.

While specific MD simulation data for this compound is not available, a hypothetical analysis of its complex with a potential target, such as phosphodiesterase II (PDE2), based on the activity of related compounds, could yield the results presented in Table 1. researchgate.netmdpi.com Such data would be crucial in validating the initial docking pose and suggesting a stable and enduring interaction.

Table 1: Hypothetical Molecular Dynamics Simulation Metrics for this compound in Complex with a Target Protein

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Key Residue RMSF (Å)
0-100.5 - 1.21.0 - 1.50.8 - 1.3
10-201.0 - 1.51.3 - 1.81.0 - 1.6
20-301.2 - 1.61.5 - 2.01.2 - 1.8
30-401.4 - 1.81.6 - 2.11.3 - 1.9
40-501.5 - 1.91.7 - 2.21.4 - 2.0

This table presents hypothetical data for illustrative purposes, as specific MD simulation studies on this compound are not publicly available.

Both ligands and proteins are flexible entities, and their conformational dynamics can play a significant role in binding and function. MD simulations can capture these dynamic changes, revealing how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the ligand. Analysis of the simulation trajectory can identify dominant conformations and the transitions between them, providing a more complete picture of the binding event than static docking models. For this compound, understanding the flexibility of the 2-oxopropoxy side chain and its influence on the orientation of the core scaffold within a binding site would be a key outcome of such an analysis.

A hypothetical summary of conformational changes for this compound is presented in Table 2. This illustrates the type of insights that could be gained from a detailed analysis of its dynamic behavior.

Table 2: Hypothetical Dynamic Conformational Changes of this compound from MD Simulations

Conformational FeatureObserved ChangePotential Implication
Dihedral Angle of Oxopropoxy ChainRotation around the C-O-C bondOptimization of interactions with hydrophobic residues
Orientation of Benzocoumarin CoreSlight tilting within the binding pocketEnhanced π-π stacking with aromatic residues
Hydrogen BondingFormation of transient water-mediated hydrogen bondsIncreased overall binding affinity

This table presents hypothetical data for illustrative purposes, as specific MD simulation studies on this compound are not publicly available.

In Silico Prediction of Potential Biological Activities and Mechanisms

In the absence of extensive experimental screening, in silico methods provide a valuable first pass at identifying the potential biological activities and mechanisms of action for a novel compound. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to predict potential protein targets and biological pathways.

For the 6H-benzo[c]chromen-6-one scaffold, studies on various derivatives have suggested potential inhibitory activity against enzymes such as phosphodiesterase II (PDE2) and cholinesterases. researchgate.netmdpi.comnih.gov Therefore, it is plausible that this compound could also exhibit activity against these or related targets. In silico approaches would involve docking the compound into the crystal structures of these proteins to predict binding affinity and key interactions. Pharmacophore modeling could be used to compare its structural features to known inhibitors, and QSAR models built from existing data on related compounds could predict its potency.

Table 3 summarizes the potential in silico predictions for the biological activities of this compound, based on the known activities of its structural analogs.

Table 3: Potential In Silico Predictions for Biological Activities of this compound

Predicted Biological TargetIn Silico MethodPredicted Mechanism of Action
Phosphodiesterase II (PDE2)Molecular Docking, Pharmacophore ModelingInhibition of cyclic nucleotide hydrolysis
Acetylcholinesterase (AChE)Molecular Docking, QSARInhibition of acetylcholine (B1216132) breakdown
Butyrylcholinesterase (BChE)Molecular Docking, QSARInhibition of acetylcholine and other choline (B1196258) esters breakdown

This table is based on the biological activities reported for analogous 6H-benzo[c]chromen-6-one derivatives and represents potential, not confirmed, activities for this compound.

Future Research Directions and Translational Perspectives for 3 2 Oxopropoxy 6h Benzo C Chromen 6 One Research

Exploration of Novel Synthetic Pathways

The classical synthesis of the 6H-benzo[c]chromen-6-one scaffold often involves multi-step procedures with limitations such as low yields and the need for organometallic catalysts. tubitak.gov.tr Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one and its analogs.

Synthetic StrategyKey FeaturesPotential Advantages for Synthesis
Palladium-Catalyzed Domino ReactionsOne-pot Suzuki-Miyaura coupling and oxidative lactonization. chemrxiv.orgHigh efficiency, reduced reaction time, and operational simplicity.
Copper-Catalyzed C-H OxygenationDirect cyclization of biaryl-2-carboxylic acids. orgsyn.orgGood for electron-rich and neutral substrates.
Metal-Free Dehydrogenative CouplingIntramolecular O–H/C–H coupling. orgsyn.orgAvoids transition metal catalysts, insensitive to substrate electronics.
Base-Promoted CycloadditionReaction of chromones with dicarbonyl compounds. tubitak.gov.trPotentially high yields for specific substitution patterns.

Advanced Mechanistic Studies using Multi-omics Approaches (e.g., Proteomics, Metabolomics)

Understanding the precise mechanism of action, metabolic fate, and potential off-target effects of this compound is crucial for its translational development. Advanced multi-omics technologies provide a holistic view of the molecular interactions of a compound within a biological system.

Metabolomics, particularly using techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), has been successfully employed to profile the metabolites of related coumarin (B35378) compounds in both in vitro (e.g., human liver microsomes) and in vivo models. nih.govnih.gov These studies have identified common metabolic pathways, including hydroxylation, demethylation, and conjugation with glutathione (B108866) or glucuronic acid. nih.govtandfonline.com A comprehensive metabolomic analysis of this compound would identify its specific biotransformation products, which may possess their own biological activities or toxicities.

Complementary proteomic studies can identify the protein targets that the compound binds to, providing direct insight into its mechanism of action. By comparing protein expression profiles in treated versus untreated cells, researchers can uncover the cellular pathways modulated by the compound. This integrated multi-omics approach will be invaluable for building a complete pharmacological profile.

Development of Advanced In Vitro Biological Models

Traditional 2D cell culture models often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of a drug's efficacy and toxicity in clinical trials. facellitate.com The future of biological testing for this compound lies in the adoption of more physiologically relevant advanced in vitro models.

Patient-derived organoids, which are self-organizing 3D structures grown from stem cells, are revolutionizing preclinical drug screening. crownbio.com These "mini-organs" retain the genetic and phenotypic characteristics of the original tissue, making them excellent models for predicting patient-specific responses and assessing toxicity. crownbio.comnih.gov Screening this compound on a panel of tumor and normal tissue-derived organoids could provide crucial data on its therapeutic window and identify potential indications. nih.gov Furthermore, specialized in vitro assays, such as cell stress panels, can be used to assess the compound's impact on key cellular pathways, including mitochondrial function and oxidative stress, in relevant cell types like hepatocytes (HepG2). oup.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the discovery and optimization of new drug candidates. These computational tools can analyze vast datasets to predict biological activity, toxicity, and pharmacokinetic properties, thereby guiding the design of more effective and safer molecules.

For this compound, AI/ML models can be trained on existing data from other coumarin and benzo[c]chromen-6-one derivatives to predict structure-activity relationships (SAR). This would enable the in silico screening of virtual libraries of novel derivatives, prioritizing the most promising candidates for synthesis and testing. Generative networks can even design novel molecules with desired properties from the ground up. This integration of AI significantly reduces the time and cost associated with the traditional trial-and-error approach to drug discovery.

Potential for Derivatization Towards Specific Target Selectivity

The 6H-benzo[c]chromen-6-one scaffold is a versatile platform that can be chemically modified to achieve high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related compounds have demonstrated that small modifications to the core structure can lead to significant changes in biological activity.

For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2), with some derivatives showing significant inhibitory potential. mdpi.comnih.gov Another study found that adding bis-hydroxyl groups at positions 3 and 8 of the core structure was essential for activity as selective estrogen receptor beta (ERβ) agonists. nih.gov Further research into coumarin-sulfonamide hybrids has also yielded compounds with potent bioactivity. mdpi.commdpi.com

Future research on this compound should involve the systematic derivatization of its core structure. Modifications could be made to the oxopropoxy side chain or at various positions on the aromatic rings to explore and optimize interactions with specific targets. This approach could lead to the development of highly selective probes for studying biological pathways or potent therapeutic agents with minimized off-target effects.

Parent ScaffoldPosition of DerivatizationResulting Biological Activity/TargetReference
6H-benzo[c]chromen-6-onePosition 3 (Alkoxy chains)Phosphodiesterase II (PDE2) Inhibition mdpi.comnih.gov
6H-benzo[c]chromen-6-onePositions 3 & 8 (Hydroxyl groups)Selective Estrogen Receptor β (ERβ) Agonism nih.gov
1H-benzo[f]chromeneVarious substitutionsAnti-proliferative, P-glycoprotein Inhibition nih.gov
CoumarinPosition 3 (Sulfonamide moiety)Antitumor Activity mdpi.com
CoumarinVarious (Sulfonamide moiety)Dipeptidyl Peptidase-IV (DPP-IV) Inhibition mdpi.com
Compound Names Mentioned
Compound Name
This compound
Coumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.